Cas no 622796-87-6 ((2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate)

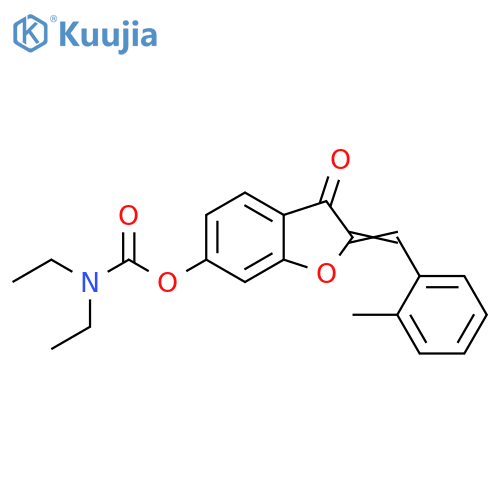

622796-87-6 structure

商品名:(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate

CAS番号:622796-87-6

MF:C21H21NO4

メガワット:351.395745992661

CID:5417517

(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate 化学的及び物理的性質

名前と識別子

-

- (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

- (2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate

-

- インチ: 1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-10-11-17-18(13-16)26-19(20(17)23)12-15-9-7-6-8-14(15)3/h6-13H,4-5H2,1-3H3

- InChIKey: JTJLFKJOEBPMJM-UHFFFAOYSA-N

- ほほえんだ: C(OC1C=C2OC(=CC3=CC=CC=C3C)C(=O)C2=CC=1)(=O)N(CC)CC

(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-2484-5mg |

(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate |

622796-87-6 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2484-15mg |

(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate |

622796-87-6 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2484-25mg |

(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate |

622796-87-6 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2484-20μmol |

(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate |

622796-87-6 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2484-20mg |

(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate |

622796-87-6 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2484-40mg |

(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate |

622796-87-6 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2484-4mg |

(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate |

622796-87-6 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2484-2mg |

(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate |

622796-87-6 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2484-100mg |

(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate |

622796-87-6 | 100mg |

$248.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2484-5μmol |

(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate |

622796-87-6 | 5μmol |

$63.0 | 2023-09-11 |

(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

622796-87-6 ((2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬